4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is an organic compound that falls within the indacene family, characterized by its polycyclic aromatic structure. The compound's molecular formula is , and it possesses a molecular weight of approximately 239.15 g/mol. The inclusion of bromine and methyl substituents in its structure contributes to its distinctive chemical properties and potential reactivity, making it a subject of interest in various scientific fields, including materials science and medicinal chemistry .
The biological activity of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is under investigation for its potential pharmacological properties. Preliminary studies suggest that it may interact with various biological targets, potentially modulating enzyme activities or receptor functions. Such interactions could pave the way for its use in drug development or as a biochemical probe.
The synthesis of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one typically involves several steps:
In industrial settings, optimization of the synthetic route is crucial to maximize yield and purity while minimizing costs and environmental impact. Techniques may include continuous flow reactors and advanced purification methods aligned with green chemistry principles.
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one has potential applications across various fields:
Several compounds share structural similarities with 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Notable Differences |
---|---|---|
2-Methyl-2,3-dihydro-s-indacen-1(5H)-one | Lacks bromine | More saturated structure |
4-Bromo-2-methylindane | Simple indane structure | No tetrahydro configuration |
4-Bromo-6,7-dimethylindole | Indole structure | Contains nitrogen instead of carbon |
4-Bromo-2-isobutylindan-1-one | Isobutyl group instead of methyl | Different substituent effects |
The unique combination of bromine and methyl groups in 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one contributes to its distinct chemical reactivity and potential biological activity compared to these similar compounds .